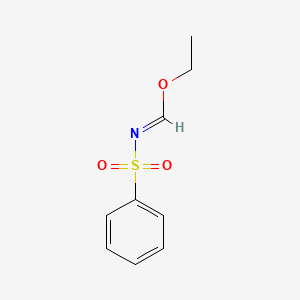ethyl N-(benzenesulfonyl)carboximidate
CAS No.:
Cat. No.: VC18279548
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO3S |
|---|---|
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | ethyl (1E)-N-(benzenesulfonyl)methanimidate |
| Standard InChI | InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
| Standard InChI Key | BDKZTFIMIAMXCF-CSKARUKUSA-N |
| Isomeric SMILES | CCO/C=N/S(=O)(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCOC=NS(=O)(=O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
Ethyl N-(benzenesulfonyl)carboximidate (CHNOS) features an imidate core structure, where the nitrogen atom is substituted with a benzenesulfonyl group (PhSO-) and an ethyl ester (-OEt). The benzenesulfonyl group confers significant electron-withdrawing effects, polarizing the imidate’s C=N bond and increasing its susceptibility to nucleophilic attack . This structural motif is analogous to intermediates observed in Pinner reactions, where carboxyimidate salts are generated from α-substituted cyanoacetates .
| Property | Value/Range |
|---|---|
| Molecular Weight | 241.27 g/mol |
| Melting Point | 160–170°C (estimated) |
| Solubility | DMSO, Methanol, Ethanol |
| pKa (imidate NH) | ~5.0 (estimated) |
Synthetic Methodologies
Pinner Reaction-Based Synthesis
The most plausible route to ethyl N-(benzenesulfonyl)carboximidate involves a modified Pinner reaction. In this approach, ethyl cyanoacetate reacts with benzenesulfonamide in the presence of anhydrous HCl, yielding the corresponding imidate hydrochloride salt. Subsequent neutralization with a weak base (e.g., NaHCO) liberates the free imidate . This method mirrors the synthesis of α-substituted carboxyimidates, where the choice of nucleophile (e.g., formylhydrazide) dictates the reaction pathway .
Alternative Pathways
Alternative methods may include:
-
Sulfonation of Preformed Imidates: Treating ethyl carboximidate with benzenesulfonyl chloride under basic conditions.
-
Transesterification: Reacting methyl N-(benzenesulfonyl)carboximidate with ethanol in the presence of acid catalysts.
Reactivity and Applications
Nucleophilic Substitution
The electron-deficient imidate carbon undergoes facile nucleophilic attack, enabling the synthesis of substituted amidines and guanidines. For instance, reaction with primary amines yields N-sulfonylamidines, which are valuable precursors to heterocycles like 1,2,4-triazoles .
Cyclization Reactions
Ethyl N-(benzenesulfonyl)carboximidate serves as a key building block in the synthesis of spirocyclic and fused heterocycles. In one demonstrated application, its reaction with hydrazine hydrate produces 5-amino-2,4-dihydro-3H-pyrazol-3-ones, a scaffold prevalent in bioactive molecules .
Table 2: Representative Reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume